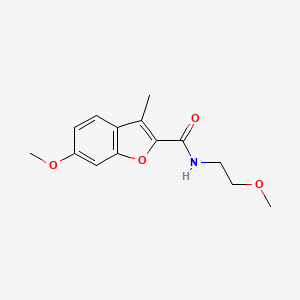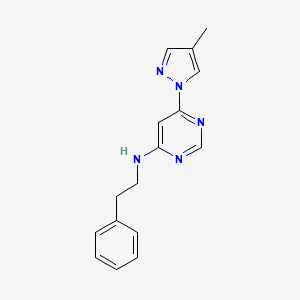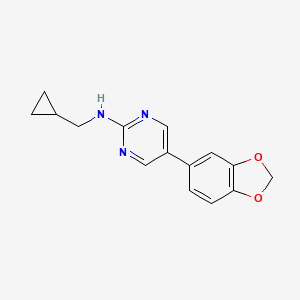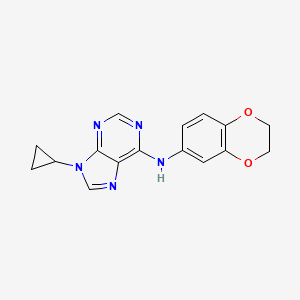
6-methoxy-N-(2-methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-N-(2-methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide, commonly referred to as 6-MEM, is a synthetic organic compound with a wide range of applications in the scientific research field. 6-MEM is an important molecule that can be used as a starting material for the synthesis of other compounds, and it has been used in various studies to investigate the mechanism of action, biochemical and physiological effects, and advantages and limitations of laboratory experiments.
Applications De Recherche Scientifique
6-MEM has been used in a variety of scientific research applications, including drug discovery, drug metabolism studies, and biochemistry studies. It has been used as a starting material for the synthesis of various compounds, and it has been used in studies to investigate the mechanism of action, biochemical and physiological effects, and advantages and limitations of laboratory experiments.
Mécanisme D'action
6-MEM is believed to interact with the enzyme monoamine oxidase (MAO) in the brain, leading to the inhibition of MAO activity. This inhibition of MAO activity can lead to an increase in the levels of neurotransmitters such as dopamine and serotonin, which can have a variety of effects on mood and behavior.
Biochemical and Physiological Effects
Studies have shown that 6-MEM can have a variety of biochemical and physiological effects. It has been shown to have an antidepressant effect, and it has been shown to reduce the symptoms of anxiety and depression. It has also been shown to have an anti-inflammatory effect, and it has been shown to reduce the levels of inflammatory markers in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6-MEM in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is a relatively inexpensive compound, making it an attractive starting material for the synthesis of other compounds. However, it is not a very stable compound, and it can be easily degraded in the presence of light and oxygen. Furthermore, the synthesis of 6-MEM is not always straightforward, and it can be difficult to obtain high yields in laboratory experiments.
Orientations Futures
The potential future directions for the use of 6-MEM in scientific research are numerous. One potential direction is the use of 6-MEM as a starting material for the synthesis of other compounds. Another potential direction is the use of 6-MEM in drug discovery, as it has been shown to have a variety of biochemical and physiological effects. Finally, 6-MEM could be used in further studies to investigate the mechanism of action and biochemical and physiological effects of the compound.
Méthodes De Synthèse
6-MEM can be synthesized by reacting an aqueous solution of 2-methoxyethylbenzene with aqueous ammonia and a catalytic amount of hydrochloric acid, followed by the addition of methoxylamine hydrochloride. The reaction is carried out at room temperature, and the product is then purified by recrystallization and column chromatography.
Propriétés
IUPAC Name |
6-methoxy-N-(2-methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-9-11-5-4-10(18-3)8-12(11)19-13(9)14(16)15-6-7-17-2/h4-5,8H,6-7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKITYXUBOEOAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2,4-dimethoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443519.png)

![N-[(4-chlorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443529.png)

![N-[2-(2-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443539.png)
![N-[2-(3-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443541.png)
![3-[methyl(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443562.png)
![N-[(4-bromophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443571.png)
![N-[(2,4-dichlorophenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443577.png)

![9-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-9H-purine](/img/structure/B6443604.png)
![3-[methyl(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443607.png)